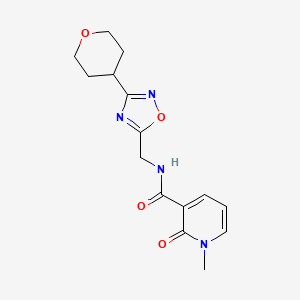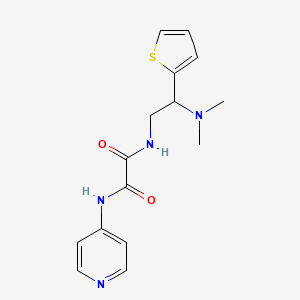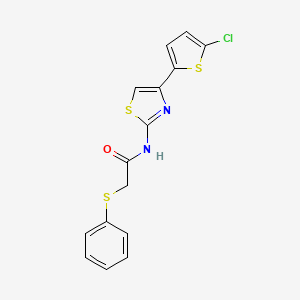
6-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "6-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridazine-3-carboxamide" is a derivative of the imidazo[1,2-b]pyridazine class. This class of compounds has been studied for their central nervous system (CNS) activities. The papers provided focus on the synthesis and CNS activities of similar compounds, which can give insights into the properties and potential activities of the compound .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves the formation of the core imidazo[1,2-b]pyridazine structure followed by various substitutions at specific positions on the ring system to achieve the desired functional groups. In the first paper, the authors report the synthesis of 6-(N-benzyl-N-methylamino)-3-methoxy-2-phenyl(and substituted phenyl or pyridinyl) imidazo[1,2-b]pyridazines from 6-(N-benzyl-N-methylamino)pyridazin-3-amine 2-oxide . This method could potentially be adapted to synthesize the compound by introducing the appropriate substituents at the relevant positions on the imidazo[1,2-b]pyridazine core.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-b]pyridazine derivatives is characterized by a fused imidazo and pyridazine ring system. Substituents on this core structure can significantly influence the compound's biological activity and binding affinity to various receptors in the CNS. The presence of a methoxy group and other substituents in the 6-position, as seen in the compounds studied in the papers, suggests that modifications at this position are critical for activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-b]pyridazine derivatives are likely to include nucleophilic substitution reactions, amine formation, and oxidation processes. The specific reactions would depend on the substituents being introduced and the starting materials used. The papers do not provide detailed reaction mechanisms but do indicate that the synthesized compounds have the ability to interact with CNS receptors, implying that they possess the necessary chemical functionality to undergo such interactions .
Physical and Chemical Properties Analysis
While the papers do not provide explicit information on the physical and chemical properties of the specific compound , they do report on the CNS activities of similar compounds. For example, the ability to displace [3H]diazepam from rat brain membrane preparations was measured, and IC50 values were reported . These activities suggest that the compounds have adequate lipophilicity and molecular recognition features to cross the blood-brain barrier and interact with CNS receptors. The presence of a methoxy group and other substituents can influence the compound's solubility, stability, and overall pharmacokinetic profile.
Scientific Research Applications
Synthesis and Biological Studies
- Research on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been conducted, highlighting the potential for these compounds in cancer research, specifically against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
- Studies on imidazo[1,2-b]pyridazines have explored their synthesis and central nervous system activity, indicating their potential use in neurological research and drug development (Barlin, Davies, Davis, & Harrison, 1994).
Antimicrobial and Anti-inflammatory Agents
- Novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized and evaluated for their analgesic and anti-inflammatory activities, suggesting the usefulness of such compounds in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
- The synthesis and antibacterial bioactivity of novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives have been investigated, demonstrating significant antimicrobial properties, especially against Gram-positive and Gram-negative bacterial strains (Othman & Hussein, 2020).
Synthesis and Characterization
- Research on the synthesis of various novel compounds, including thiazolopyrimidines and oxadiazepines, has been performed, showcasing the broad range of synthetic methods and potential applications in chemical and pharmaceutical sciences (Hirpara, Parikh, Merja, & Parekh, 2003).
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methoxy-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-9-12(23-15(17-9)11-4-3-7-22-11)8-16-14(20)10-5-6-13(21-2)19-18-10/h3-7H,8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFPGIKIJLGKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine](/img/structure/B2545744.png)

![5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2545746.png)


![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2545753.png)
![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2545755.png)

![5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one](/img/structure/B2545759.png)

![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545762.png)
